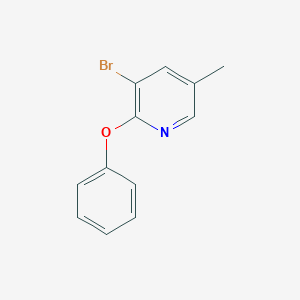

3-Bromo-5-methyl-2-phenoxy-pyridine

Description

BenchChem offers high-quality 3-Bromo-5-methyl-2-phenoxy-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methyl-2-phenoxy-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

3-bromo-5-methyl-2-phenoxypyridine |

InChI |

InChI=1S/C12H10BrNO/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

RENBNYGDWGAGMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OC2=CC=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis, Properties, and Applications of 3-Bromo-5-methyl-2-phenoxypyridine

Executive Summary

3-Bromo-5-methyl-2-phenoxypyridine is a highly functionalized heterocyclic building block essential in modern medicinal chemistry, particularly in the development of Cannabinoid Receptor Type 1 (CB1) antagonists. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream applications in cross-coupling methodologies.

Introduction & Structural Significance

The pyridine core is a privileged scaffold in drug discovery. The specific substitution pattern of 3-bromo-5-methyl-2-phenoxypyridine offers orthogonal reactivity handles. The ether linkage at the 2-position provides metabolic stability and modulates lipophilicity, while the 3-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura arylations). The 5-methyl group can be further oxidized to a carboxylic acid, enabling late-stage amidation. This exact compound was famously utilized as a critical intermediate (Compound 23b) in the synthesis of 6-alkoxy-5-aryl-3-pyridinecarboxamides, a novel class of peripherally selective CB1 receptor antagonists ()[1].

Physicochemical Profile

Understanding the fundamental properties of this intermediate is crucial for optimizing reaction conditions and purification strategies. The precursor, 3-bromo-2-chloro-5-methylpyridine (CAS: 17282-03-0), is a commercially available halogenated heterocycle ()[2][3].

| Property | Value |

| Chemical Name | 3-Bromo-5-methyl-2-phenoxypyridine |

| Molecular Formula | C12H10BrNO |

| Molecular Weight | 264.12 g/mol |

| Appearance | Colorless oil |

| Precursor CAS RN | 17282-03-0 (3-Bromo-2-chloro-5-methylpyridine) |

| 1H NMR (300 MHz, CDCl3) | δ 2.27 (s, 3H), 7.12 (d, J=...)* |

*Partial spectral data as reported in literature[1].

Mechanistic Rationale: Regioselective SNAr

The synthesis of 3-bromo-5-methyl-2-phenoxypyridine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). When 3-bromo-2-chloro-5-methylpyridine is treated with a phenoxide anion, the attack occurs exclusively at the 2-chloro position rather than the 3-bromo position.

Causality & Logic: The regioselectivity is driven by the electronic activation of the pyridine ring. The electronegative nitrogen atom withdraws electron density via induction and resonance, severely depleting electron density at the ortho (C2/C6) and para (C4) positions. When the phenoxide nucleophile attacks C2, the resulting negative charge in the transition state (Meisenheimer complex) is delocalized directly onto the electronegative pyridine nitrogen, highly stabilizing the intermediate. The C3 position (bearing the bromine) lacks this resonance stabilization. Furthermore, chloride is an excellent leaving group in SNAr reactions. Thus, the 3-bromo group remains completely intact for subsequent downstream functionalization[4].

Regioselective SNAr mechanism showing the nitrogen-stabilized Meisenheimer complex.

Experimental Protocol: Synthesis of 3-Bromo-5-methyl-2-phenoxypyridine

The following self-validating protocol details the preparation of the title compound, ensuring high yield and purity through strategic workup steps[5].

Reagents & Materials:

-

3-Bromo-2-chloro-5-methylpyridine (1.2–1.3 eq, e.g., 18.2 mmol)[6]

-

Phenol (1.0 eq, 14.1 mmol)

-

Potassium Carbonate (K2CO3) or similar base (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation & Deprotonation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve phenol (1.33 g, 14.1 mmol) in anhydrous DMF (approx. 0.2–0.5 M). Add K2CO3 (1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide anion.

-

Electrophile Addition: Add 3-bromo-2-chloro-5-methylpyridine (3.77 g, 18.2 mmol) to the reaction mixture in one portion.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–100 °C. Validation Check: Monitor the reaction progress via TLC or LC-MS. The disappearance of the phenol starting material indicates reaction completion (typically 4–12 hours).

-

Quench & Extraction: Cool the mixture to room temperature. Quench the reaction by adding distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Washing & Drying: Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (at least 3–5 times). Causality: This step is critical; DMF is highly miscible with water but partitions into the organic layer. Brine/LiCl washes effectively pull DMF out of the EtOAc, preventing solvent contamination in the final product. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to yield 3-bromo-5-methyl-2-phenoxypyridine (1.42 g, 42% yield) as a colorless oil[5].

Downstream Applications in Drug Discovery

Once synthesized, 3-bromo-5-methyl-2-phenoxypyridine serves as a linchpin for generating complex pharmaceutical libraries. In the development of CB1 receptor antagonists (aimed at treating metabolic disorders without central nervous system side effects), this intermediate undergoes a sequence of highly reliable transformations[1][7].

-

Suzuki-Miyaura Cross-Coupling: The 3-bromo position undergoes palladium-catalyzed arylation with various arylboronic acids, establishing the 5-aryl-3-pyridine core.

-

Oxidation: The 5-methyl group is transformed into a carboxylic acid. This is typically achieved via a two-step radical bromination/hydrolysis or direct oxidation using reagents like tetrabutylammonium permanganate.

-

Amidation: The resulting carboxylic acid is coupled with chiral amines (e.g., (1R,2R)-2-amino-cyclohexanol) to yield the final 6-alkoxy-5-aryl-3-pyridinecarboxamides[8].

Downstream synthetic workflow converting the intermediate into a CB1 receptor antagonist.

Conclusion

3-Bromo-5-methyl-2-phenoxypyridine exemplifies the elegance of rational intermediate design in medicinal chemistry. By exploiting the inherent electronic properties of the pyridine ring, chemists can achieve perfect regiocontrol during SNAr, preserving the halogen handle for subsequent modular cross-coupling. This systematic approach ensures high fidelity in the synthesis of complex, peripherally selective therapeutic agents.

References

-

Title: 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

-

Title: 3-Bromo-2-chloro-5-methylpyridine (CID 285437) | Source: PubChem | URL: [Link]

-

Title: 3-Bromo-2-chloro-5-methylpyridine Product Specifications | Source: Shandong Kunda Biotechnology | URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Bromo-2-chloro-5-methylpyridine Manufacturer & Supplier in China | High-Purity CAS 848133-36-0 | Product Data, Safety, Price & Applications [shandong-kunda.com]

- 7. Structural Basis of Species-Dependent Differential Affinity of 6-Alkoxy-5-Aryl-3-Pyridinecarboxamide Cannabinoid-1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3-Bromo-5-methyl-2-phenoxy-pyridine: Synthesis, Characterization, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 3-Bromo-5-methyl-2-phenoxy-pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not readily found in major chemical databases, this guide synthesizes information from closely related analogues to propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential as a building block in drug discovery.

Introduction and Strategic Importance

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in the design of bioactive molecules, particularly kinase inhibitors.[3] 3-Bromo-5-methyl-2-phenoxy-pyridine combines several key features that make it an attractive, albeit under-explored, building block:

-

A bromine atom at the 3-position, which serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4]

-

A methyl group at the 5-position, which can influence the molecule's solubility, metabolic stability, and steric interactions within a biological target.

-

A phenoxy group at the 2-position, a common diaryl ether linkage found in many biologically active compounds.[3]

This guide will provide researchers with a foundational understanding of this molecule, enabling its synthesis and application in the pursuit of novel therapeutic agents.

Proposed Synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine

The most direct and logical synthetic route to 3-Bromo-5-methyl-2-phenoxy-pyridine is through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The proposed synthesis starts from the commercially available 2,3-dibromo-5-methylpyridine and phenol.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure and may require optimization.

Reagents and Materials:

-

2,3-dibromo-5-methylpyridine

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

To a dry reaction flask under an inert atmosphere, add 2,3-dibromo-5-methylpyridine (1.0 eq), phenol (1.1-1.5 eq), and potassium carbonate (2.0 eq).

-

Add the copper(I) iodide catalyst (0.1-0.2 eq).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-methyl-2-phenoxy-pyridine.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of 3-Bromo-5-methyl-2-phenoxy-pyridine.

| Property | Predicted Value |

| CAS Number | Not Assigned |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated hydrocarbons) |

Predicted Spectroscopic Data

While experimental spectra are not available, the following characteristics can be predicted based on the structure.

¹H NMR (Proton NMR):

-

Pyridine Protons: Two aromatic protons on the pyridine ring, appearing as doublets or singlets in the range of δ 7.5-8.5 ppm.

-

Phenoxy Protons: Five aromatic protons on the phenoxy ring, appearing as multiplets in the range of δ 7.0-7.5 ppm.

-

Methyl Protons: A singlet corresponding to the three methyl protons around δ 2.3-2.5 ppm.

¹³C NMR (Carbon NMR):

-

Pyridine Carbons: Five distinct signals for the pyridine ring carbons, with the carbon bearing the phenoxy group (C2) shifted downfield (δ ~160-165 ppm) and the carbon with the bromine atom (C3) also showing a characteristic shift.

-

Phenoxy Carbons: Six signals for the phenoxy ring carbons in the aromatic region (δ ~115-160 ppm).

-

Methyl Carbon: A signal for the methyl carbon in the aliphatic region (δ ~15-20 ppm).

Mass Spectrometry (MS):

-

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Drug Discovery

The structural motifs present in 3-Bromo-5-methyl-2-phenoxy-pyridine make it a highly valuable scaffold for the development of novel therapeutics, particularly in oncology.

Role as a Kinase Inhibitor Scaffold

The 3-amino-5-phenoxypyridine scaffold is a key structural element in a variety of kinase inhibitors.[3] 3-Bromo-5-methyl-2-phenoxy-pyridine can be readily converted to its amino derivative via a Buchwald-Hartwig amination reaction. This derivative can then serve as a versatile intermediate for further functionalization to explore the chemical space around a kinase active site.

Logical Flow for Drug Discovery Application

Caption: Pathway from building block to a potential bioactive molecule.

Safety and Handling

In the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-5-methyl-2-phenoxy-pyridine, it is crucial to handle this compound with the assumption that it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-methyl-2-phenoxy-pyridine represents a promising, yet underexplored, chemical entity with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and application. By leveraging established synthetic methodologies and predictive analysis, researchers can effectively incorporate this versatile building block into their drug discovery programs, paving the way for the development of novel therapeutic agents.

References

- The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery. Benchchem.

- 3-Bromo-5-methylpyridine Safety D

- 3-Bromo-5-fluoro-2-methoxypyridine Safety D

- Synthesis method of 3-bromo-5-methylpyridine.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

Sources

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

Spectroscopic data for 3-Bromo-5-methyl-2-phenoxy-pyridine

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-methyl-2-phenoxy-pyridine

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-5-methyl-2-phenoxy-pyridine. Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. The predictions are grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and are supplemented with data from analogous structures. This guide also includes standardized experimental protocols for the acquisition of such data, ensuring a self-validating framework for future experimental work.

The structure of 3-Bromo-5-methyl-2-phenoxy-pyridine incorporates a substituted pyridine core, a key heterocycle in medicinal chemistry, and a phenoxy group, forming an aryl ether linkage. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows.

Caption: Molecular structure of 3-Bromo-5-methyl-2-phenoxy-pyridine with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts for 3-Bromo-5-methyl-2-phenoxy-pyridine are based on the additive effects of the substituents on the pyridine and phenyl rings.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.05 | d | 1H | H-6 |

| ~7.52 | d | 1H | H-4 |

| ~7.40 | t | 2H | H-3', H-5' |

| ~7.20 | t | 1H | H-4' |

| ~7.10 | d | 2H | H-2', H-6' |

| ~2.35 | s | 3H | H-7 (CH₃) |

Rationale for Predicted Chemical Shifts:

-

Pyridine Protons (H-6, H-4): The protons on the pyridine ring are expected to be in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The H-6 proton is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton will be slightly upfield compared to H-6. Both are expected to appear as doublets due to coupling with each other.

-

Phenoxy Protons (H-2' to H-6'): The protons on the phenoxy ring are expected to resonate in the aromatic region of 6.5-8.0 ppm.[1] The protons ortho and para to the ether linkage (H-2', H-6', and H-4') are typically shifted slightly upfield compared to benzene (7.36 ppm) due to the electron-donating effect of the oxygen atom, while the meta protons (H-3', H-5') are less affected.[2]

-

Methyl Protons (H-7): The methyl protons are attached to the pyridine ring and are expected to have a chemical shift around 2.3-2.5 ppm, appearing as a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-methyl-2-phenoxy-pyridine in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Insert the sample into the spectrometer and allow the temperature to equilibrate. Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal resolution.[4]

-

Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5] The number of scans should be sufficient to obtain a good signal-to-noise ratio (typically 8 or 16 scans).

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic structure.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-2 |

| ~155.0 | C-1' |

| ~148.5 | C-6 |

| ~142.0 | C-4 |

| ~131.0 | C-5 |

| ~129.5 | C-3', C-5' |

| ~124.0 | C-4' |

| ~120.0 | C-2', C-6' |

| ~118.0 | C-3 |

| ~18.0 | C-7 (CH₃) |

Rationale for Predicted Chemical Shifts:

-

Pyridine Carbons: The carbon atoms in the pyridine ring typically resonate between 120 and 150 ppm. The C-2 carbon, bonded to the electronegative oxygen and adjacent to the nitrogen, is expected to be the most downfield. The C-3 carbon, attached to the bromine atom, will also be significantly shifted. The C-5 carbon is attached to the methyl group.

-

Phenoxy Carbons: The carbons of the phenoxy group will appear in the aromatic region (110-160 ppm).[6] The ipso-carbon (C-1'), attached to the ether oxygen, will be the most downfield of the phenyl carbons. The other carbons will have shifts influenced by the ether linkage.

-

Methyl Carbon: The methyl carbon (C-7) is expected to resonate in the upfield region, typically around 15-20 ppm.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.[3]

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming.

-

Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A standard pulse program like zgpg30 is often used.[7] Key parameters include a spectral width of ~220 ppm, a sufficient number of scans for a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on concentration), and a relaxation delay of 2-5 seconds.[8] For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[9]

-

Processing: Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio. Perform phase and baseline corrections.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 265/267 | High | [M]⁺ (Molecular ion) |

| 186 | Moderate | [M - Br]⁺ |

| 172 | Moderate | [M - C₆H₅O]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

Rationale for Predicted Fragmentation Pattern:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected to be prominent due to the presence of aromatic rings which stabilize the radical cation.[10] A characteristic isotopic pattern will be observed due to the presence of bromine, with two peaks of nearly equal intensity at m/z 265 and 267, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[11]

-

Key Fragments:

-

Loss of Bromine: Cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds, leading to a fragment at m/z 186.[11]

-

Ether Cleavage: Fragmentation of the ether linkage can occur in two ways. Cleavage of the C-O bond between the pyridine and the oxygen would lead to a fragment at m/z 172. Cleavage on the other side would result in a phenoxy cation at m/z 93.[12]

-

Loss of Phenoxy Group: The loss of the entire phenoxy group as a radical would result in a fragment at m/z 172.

-

Phenyl Cation: A strong peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is a common fragment for compounds containing a phenyl group.[10]

-

Experimental Protocol for EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For less volatile solids, a direct insertion probe is suitable.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.[13] This energy is sufficient to cause ionization and reproducible fragmentation.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (Aromatic) |

| 2980-2850 | Medium-Weak | C-H stretching (Methyl) |

| ~1580 | Strong | C=C stretching (Pyridine ring) |

| ~1480 | Strong | C=C stretching (Phenyl ring) |

| ~1240 | Strong | C-O-C stretching (Aryl ether, asymmetric) |

| ~1100 | Medium | C-H in-plane bending |

| ~690 | Medium | C-Br stretching |

Rationale for Predicted Absorption Frequencies:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[14] The C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the pyridine and phenyl rings will result in strong absorptions in the 1600-1450 cm⁻¹ range.[15]

-

C-O-C Stretching: The asymmetric stretching of the aryl ether C-O-C bond is a characteristic and strong absorption, expected around 1240 cm⁻¹.[16]

-

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 690 cm⁻¹.[15]

Experimental Protocol for FT-IR Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Record a background spectrum of the empty sample compartment of the FT-IR spectrometer.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

General Experimental Workflow

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of York. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Cool Classical EI - A New Standard in EI and Its Many Benefits. (2024, July 25). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Jones, R. A., & Rao, R. P. (n.d.). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Australian Journal of Chemistry. Retrieved from [Link]

-

Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

NMR data acquisition. (n.d.). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020, September 30). PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

-

Cool Classical EI - A New Standard in EI and Its Many Benefits. (n.d.). PMC. Retrieved from [Link]

-

Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Al-Aasmi, Z. H., Shchukina, A., & Butts, C. P. (2022, June 8). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane. Retrieved from [Link]

-

PwC. (n.d.). E. Early Commencement - Viewpoint. Retrieved from [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). 1HNMR δ values for. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01768G [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 13. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 16. fiveable.me [fiveable.me]

High-Resolution 1H and 13C NMR Spectral Elucidation of 3-Bromo-5-methyl-2-phenoxypyridine: A Technical Guide

Executive Summary

3-Bromo-5-methyl-2-phenoxypyridine is a highly functionalized, electron-rich heterocyclic scaffold. It serves as a critical synthetic intermediate in the development of peripherally selective Cannabinoid Receptor Type 1 (CB1) antagonists, which are investigated for their therapeutic potential in metabolic disorders without central nervous system liabilities[1]. For drug development professionals and synthetic chemists, the precise structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to verify regioselectivity during nucleophilic aromatic substitution (SNAr) and subsequent cross-coupling reactions.

Structural Anatomy and Electronic Causality

The pyridine core of 3-bromo-5-methyl-2-phenoxypyridine is subjected to a complex interplay of inductive (-I / +I) and resonance (+M / -M) effects. Understanding these electronic perturbations is the foundation for predicting and assigning the 1H and 13C NMR chemical shifts:

-

Pyridine Nitrogen (N1): Exerts a strong inductive withdrawal (-I), heavily deshielding the adjacent C2 and C6 positions, pulling their respective nuclei downfield.

-

Phenoxy Group (C2): The ether oxygen donates electron density into the pyridine ring via resonance (+M), shielding the ortho and para positions relative to the oxygen. Simultaneously, it exerts a local inductive withdrawal (-I) on the directly attached C2 carbon.

-

Bromine (C3): Acts as an inductive electron-withdrawing group (-I), deshielding nearby protons. However, its massive electron cloud induces a diamagnetic shielding phenomenon on the directly attached carbon, known as the relativistic Heavy Atom on Light Atom (HALA) effect [2].

-

Methyl Group (C5): Provides weak inductive electron donation (+I), slightly shielding the adjacent C4 and C6 positions.

Caption: Logical relationship between substituent electronic effects and resulting NMR chemical shifts.

1H NMR Spectral Analysis

The 1H NMR spectrum of 3-bromo-5-methyl-2-phenoxypyridine in CDCl3 is characterized by distinct aromatic and aliphatic regions. The causality behind the chemical shifts is deeply rooted in the proximity of the protons to the heteroatoms[3].

-

Pyridine Protons (H4 and H6): H6 appears as the most deshielded proton (~7.95 ppm) due to its direct adjacency to the highly electronegative pyridine nitrogen. H4 appears slightly upfield (~7.75 ppm). Because H4 and H6 are meta to each other, they couple through four bonds (4J), resulting in fine doublets with a characteristic meta-coupling constant of J ≈ 2.0 Hz.

-

Phenoxy Protons: The phenoxy ring exhibits a classic multiplet pattern. The ortho and para protons are shielded by the resonance (+M) effect of the oxygen, appearing around 7.15–7.20 ppm, while the meta protons remain relatively unaffected, appearing further downfield at ~7.38 ppm.

Table 1: 1H NMR Spectral Data Summary (CDCl3, 400 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Causality |

| 5-CH3 | 2.25 | Singlet (s) | 3H | - | Deshielded slightly by the aromatic ring current. |

| Phenoxy (ortho) | 7.15 | Multiplet (m) | 2H | ~7.5 | Shielded by resonance (+M) from the ether oxygen. |

| Phenoxy (para) | 7.20 | Multiplet (m) | 1H | ~7.5 | Shielded by resonance (+M) from the ether oxygen. |

| Phenoxy (meta) | 7.38 | Multiplet (m) | 2H | ~7.5 | Outside the primary resonance shielding zones. |

| Pyridine H4 | 7.75 | Doublet (d) | 1H | ~2.0 | Meta-coupling to H6; deshielded by Br (-I). |

| Pyridine H6 | 7.95 | Doublet (d) | 1H | ~2.0 | Meta-coupling to H4; strongly deshielded by adjacent N. |

13C NMR Spectral Analysis

The 13C NMR spectrum reveals 10 distinct carbon environments (accounting for symmetry in the phenoxy ring). The most critical diagnostic peaks for verifying the regiochemistry of the molecule are C2 and C3.

-

C2 (ipso to Phenoxy): This quaternary carbon is flanked by two highly electronegative atoms (Nitrogen and Oxygen). The combined inductive withdrawal pushes this signal to an extreme downfield position (~158.5 ppm).

-

C3 (ipso to Bromine): Despite being attached to an electronegative halogen, C3 appears anomalously upfield (~106.5 ppm). This is a textbook example of the relativistic HALA effect, where the large, polarizable electron cloud of bromine induces a strong diamagnetic shielding current over the adjacent carbon nucleus[2].

Table 2: 13C NMR Spectral Data Summary (CDCl3, 100 MHz)

| Position | Shift (δ, ppm) | Type | Assignment Causality |

| 5-CH3 | 17.5 | Primary (CH3) | Standard methyl attached to an aromatic ring. |

| Pyridine C3 | 106.5 | Quaternary (C-Br) | Anomalous upfield shift due to the HALA effect. |

| Phenoxy (ortho) | 121.5 | Tertiary (CH) | Shielded by oxygen resonance (+M). |

| Phenoxy (para) | 124.5 | Tertiary (CH) | Shielded by oxygen resonance (+M). |

| Pyridine C5 | 129.0 | Quaternary (C-CH3) | Intermediate aromatic shift; weakly shielded by methyl (+I). |

| Phenoxy (meta) | 129.5 | Tertiary (CH) | Unaffected by oxygen resonance (+M). |

| Pyridine C4 | 141.5 | Tertiary (CH) | Deshielded by general pyridine ring current and Br (-I). |

| Pyridine C6 | 146.0 | Tertiary (CH) | Strongly deshielded by adjacent electronegative nitrogen. |

| Phenoxy (ipso) | 153.5 | Quaternary (C-O) | Deshielded by direct bond to oxygen. |

| Pyridine C2 | 158.5 | Quaternary (C-O) | Extreme deshielding from both adjacent nitrogen and oxygen. |

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating system. This means every step mechanically confirms the success of the preceding step, eliminating artifactual errors before data processing begins.

Step 1: Sample Preparation Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality & Validation: A clear, particulate-free solution ensures optimal magnetic field homogeneity. The TMS acts as an internal standard for absolute zero referencing.

Step 2: Probe Tuning and Locking Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish a deuterium (2H) lock on the CDCl3 solvent. Tune and match the probe to the specific Larmor frequencies of 1H and 13C. Causality & Validation: A stable lock signal validates solvent integrity and prevents magnetic field drift during the lengthy 13C acquisition.

Step 3: Gradient Shimming Execute a 3D gradient shim program (e.g., TopShim). Causality & Validation: The resulting sharp, symmetrical lock signal confirms absolute magnetic field homogeneity, which is a strict prerequisite for resolving the fine ~2.0 Hz meta-couplings between H4 and H6.

Step 4: 1H NMR Acquisition Apply a standard 30-degree pulse sequence (zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 s. Causality & Validation: The appearance of the TMS singlet at exactly 0.00 ppm validates the chemical shift referencing system.

Step 5: 13C NMR Acquisition Apply a proton-decoupled 30-degree pulse sequence (zgpg30) utilizing WALTZ-16 decoupling. Set ns to 512 and d1 to 2.0 s. Causality & Validation: The extended relaxation delay accounts for the longer T1 relaxation times of quaternary carbons (C2, C3, C5). The triplet signal of CDCl3 at exactly 77.16 ppm confirms accurate 13C referencing and successful decoupling.

Step 6: Data Processing Apply a Fourier Transform (FT) with a zero-filling factor of 2. Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction.

Caption: Step-by-step self-validating workflow for high-resolution NMR acquisition and processing.

References

-

Title: 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

-

Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-5-methyl-2-phenoxy-pyridine

This technical guide provides a comprehensive analysis of the molecular structure, conformational preferences, and physicochemical properties of 3-Bromo-5-methyl-2-phenoxy-pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and experimental data from analogous compounds to offer a detailed understanding of this molecule's characteristics. Given the limited publicly available experimental data for this specific compound, this guide leverages established principles and data from closely related structures to provide robust and actionable insights.

Synthesis and Characterization

The synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine can be efficiently achieved via a copper-catalyzed Ullmann condensation. This well-established reaction forms the diaryl ether linkage by coupling an aryl halide with an alcohol or phenol.[1][2] In this case, 2,3-dibromo-5-methylpyridine would be reacted with phenol in the presence of a copper catalyst and a base. The greater reactivity of the bromine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic substitution, allows for selective phenoxylation.

Proposed Synthetic Protocol: Copper-Catalyzed O-Arylation (Ullmann Condensation)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Reactants and Reagents:

-

2,3-Dibromo-5-methylpyridine

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Toluene (for azeotropic removal of water, if necessary)

Experimental Workflow:

Caption: Synthetic workflow for 3-Bromo-5-methyl-2-phenoxy-pyridine.

Detailed Steps:

-

To a dry, three-necked flask equipped with a condenser and a magnetic stirrer, add 2,3-dibromo-5-methylpyridine (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the mixture to room temperature and quench by pouring it into a solution of aqueous ammonia.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromo-5-methyl-2-phenoxy-pyridine.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |

| Pyridine-H4 | ~7.5 - 7.7 | ~125 - 127 | Influenced by the adjacent bromo and methyl groups. |

| Pyridine-H6 | ~8.1 - 8.3 | ~145 - 147 | Deshielded due to the ortho nitrogen atom. |

| Phenoxy-H (ortho) | ~7.0 - 7.2 | ~120 - 122 | Shielded relative to other phenyl protons. |

| Phenoxy-H (meta) | ~7.3 - 7.5 | ~129 - 131 | Standard aromatic region. |

| Phenoxy-H (para) | ~7.1 - 7.3 | ~124 - 126 | Shielded relative to meta protons. |

| Methyl-H | ~2.3 - 2.5 | ~17 - 19 | Typical chemical shift for a methyl group on an aromatic ring. |

| Pyridine-C2 | - | ~162 - 164 | Attached to the ether oxygen, significant downfield shift. |

| Pyridine-C3 | - | ~115 - 117 | Attached to the electronegative bromine atom. |

| Pyridine-C5 | - | ~135 - 137 | Site of methyl substitution. |

| Phenoxy-C (ipso) | - | ~155 - 157 | Attached to the ether oxygen. |

Table 2: Predicted IR and Mass Spectrometry Data

| Spectroscopy | Predicted Values | Assignment |

| IR (cm⁻¹) | 3100-3000 (m), 1580-1560 (s), 1480-1460 (s), 1250-1200 (s), 700-600 (m) | C-H (aromatic), C=C (pyridine), C=C (phenyl), C-O-C (aryl ether), C-Br |

| MS (m/z) | 265/267 [M]⁺, 186 [M-Br]⁺, 172 [M-phenoxy]⁺ | Molecular ion with characteristic 1:1 bromine isotope pattern, fragmentation patterns. |

Molecular Structure and Conformation

The molecular structure of 3-Bromo-5-methyl-2-phenoxy-pyridine is defined by the spatial arrangement of the phenoxy group relative to the pyridine ring. The conformation is primarily determined by the torsion angle around the C2-O bond. Computational studies on related 2-methoxypyridine and 2-phenylpyridine systems provide valuable insights into the conformational preferences.[5][6][7]

The molecule is expected to adopt a non-planar conformation. The rotation of the phenoxy group relative to the pyridine ring is a key conformational feature. The two rings are unlikely to be coplanar due to steric hindrance between the ortho-hydrogens of the phenoxy group and the pyridine ring.

Conformational Analysis

Computational studies on similar 2-substituted pyridines suggest that the global minimum energy conformation will likely involve a twisted arrangement of the two rings.[5] The dihedral angle (C3-C2-O-Cipso) is expected to be non-zero to alleviate steric strain. The presence of the methyl group at the 5-position and the bromo group at the 3-position will influence the electronic properties of the pyridine ring but are not expected to drastically alter the fundamental conformational preference of the 2-phenoxy group.

Caption: Factors influencing the conformation of 2-phenoxypyridine derivatives.

Computational Analysis: A DFT Perspective

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules. While specific DFT studies on 3-Bromo-5-methyl-2-phenoxy-pyridine are not available, analysis of related systems provides a predictive framework.[8][9]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic properties and reactivity of a molecule.

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the oxygen atom, indicating that these are the likely sites for electrophilic attack.

-

LUMO: The LUMO is anticipated to be distributed over the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing bromine atom and the nitrogen atom. This suggests that the pyridine ring is the probable site for nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map would visually represent the charge distribution.

-

Negative Potential (Red/Yellow): Expected around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating regions susceptible to electrophilic attack.

-

Positive Potential (Blue): Expected around the hydrogen atoms and potentially on the pyridine ring carbons due to the electron-withdrawing nature of the nitrogen and bromine atoms.

Applications in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry due to their ability to form hydrogen bonds, their water solubility, and their chemical stability. The 2-phenoxypyridine moiety is a key structural component in a variety of biologically active compounds. The bromine atom at the 3-position serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the synthesis of diverse compound libraries for drug screening.

The structural features of 3-Bromo-5-methyl-2-phenoxy-pyridine make it an attractive scaffold for the development of inhibitors for various biological targets, including kinases and other enzymes where the diaryl ether motif can occupy hydrophobic pockets.

References

-

The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine - Journal of Chemical Research, Synopses (RSC Publishing).

-

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC.

-

Ullmann condensation - Wikipedia.

-

Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - RSC Publishing.

-

DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines | Aina.

-

Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap.

-

Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis | The Journal of Physical Chemistry A - ACS Publications.

-

Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - RSC Publishing.

-

Conformational Analysis - San Diego State University.

-

Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry.

-

3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum - ChemicalBook.

-

CATALYSIS WITH COPPER IN THE ULLMANN REACTION | Journal of the American Chemical Society.

-

2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem.

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.

-

3-Bromo-5-methoxypyridine synthesis - ChemicalBook.

-

13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide - Benchchem.

-

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole - Benchchem.

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis.

-

Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC.

-

Supplementary Information - The Royal Society of Chemistry.

-

Pyridine, 3-bromo- - the NIST WebBook.

-

Pyridine, 3-bromo- - the NIST WebBook.

-

3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem.

-

Ullmann Reaction - Organic Chemistry Portal.

-

A TDDFT study of the ruthenium(II) polyazaaromatic complex [Ru(dppz)(phen)2]2+ in solution | Request PDF - ResearchGate.

-

3-Bromo-5-methylpyridine 97 3430-16-8 - MilliporeSigma.

-

(PDF) Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study - ResearchGate.

-

Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI.

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry.

-

3-Pyridyl bromide(626-55-1) 1H NMR spectrum - ChemicalBook.

-

3-bromo-2-methoxy-5-methylpyridine (C7H8BrNO) - PubChemLite.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.

-

2-Phenoxypyridine (CAS 4783-68-0) - Fluorochem.

-

3-Bromo-5-methoxypyridine 97 50720-12-2 - Sigma-Aldrich.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. sciencebiology.org [sciencebiology.org]

- 9. researchgate.net [researchgate.net]

Synthesis of Substituted 2-Phenoxypyridine Derivatives: A Comprehensive Technical Guide

Executive Summary

The 2-phenoxypyridine scaffold is a privileged structural motif in both medicinal chemistry and agrochemical development. Acting as a bioisostere for diaryl ethers, it offers distinct physicochemical properties, including improved aqueous solubility, altered metabolic stability, and unique hydrogen-bonding capabilities. This guide provides an in-depth analysis of the synthetic methodologies used to construct substituted 2-phenoxypyridines, focusing on mechanistic causality, reaction selectivity, and self-validating experimental protocols.

Pharmacological and Agrochemical Relevance

The substitution of a benzene ring with a pyridine ring in a diaryl ether system fundamentally alters the electronic distribution and spatial conformation of the molecule. In drug discovery, 2-phenoxypyridine derivatives have been successfully optimized as potent small-molecule P2Y1 antagonists for the treatment of thromboembolic disorders, demonstrating excellent binding affinity and selectivity[1].

In agrochemicals, the scaffold is equally transformative. Phenoxypyridine-containing compounds function as highly effective phytoene desaturase (PDS) inhibitors and broad-spectrum herbicides, often exhibiting superior crop selectivity compared to traditional pyrimidine or diphenyl ether analogs[2]. The structural modularity of this scaffold allows for rapid structure-activity relationship (SAR) exploration via array synthesis.

Core Synthetic Methodologies & Mechanistic Causality

The construction of the C–O bond in 2-phenoxypyridines can be approached through several distinct mechanistic pathways. The choice of methodology depends heavily on the electronic nature of the substrates and the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr)

The most classical and widely utilized approach is the SNAr reaction between a 2-halopyridine and a phenol derivative. Mechanistic Causality: The nitrogen atom in the pyridine ring is highly electronegative, which withdraws electron density from the ortho (C2) and para (C4) positions. This inductive and resonance effect significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2-halogen bond highly susceptible to nucleophilic attack by a phenoxide ion. The presence of additional electron-withdrawing groups (e.g., a nitro group at C3) further stabilizes the anionic Meisenheimer complex intermediate, drastically reducing the activation energy required for the substitution[1].

Aryne-Mediated O-Arylation

Recent advancements have introduced environmentally benign aryne chemistry for the functionalization of 2-pyridones. Mechanistic Causality: By treating o-(trimethylsilyl)aryl triflates with a fluoride source (such as CsF), a highly reactive benzyne intermediate is generated in situ under mild, room-temperature conditions. The ambident 2-pyridone nucleophile attacks the electrophilic aryne triple bond. The regioselectivity (O- vs. N-arylation) in these metal-free conditions is often driven by the steric bulk of the pyridone substituents and the rapid proton transfer following the initial nucleophilic attack, heavily favoring the O-arylated 2-phenoxypyridine product[3].

Selectivity-Switchable Arylation via Diaryliodonium Salts

Diaryliodonium salts serve as excellent highly electrophilic arylating agents. A major challenge in reacting them with 2-pyridones is controlling the chemoselectivity between the oxygen and nitrogen nucleophilic centers. Mechanistic Causality: The chemoselectivity is exquisitely sensitive to the choice of base and solvent. Using quinoline in chlorobenzene tightly coordinates the transition state to favor O-arylation, yielding 2-phenoxypyridines. Conversely, using N,N-diethylaniline in fluorobenzene shifts the transition state geometry and electronic stabilization to exclusively favor N-arylation. This orthogonal selectivity is a prime example of solvent-base microenvironment tuning in ambident nucleophile functionalization[4].

Fig 1. Divergent synthetic pathways for the construction of 2-phenoxypyridine derivatives.

Quantitative Comparison of Synthetic Routes

To facilitate route selection during process development, the following table summarizes the operational parameters and typical outcomes of the primary methodologies.

| Methodology | Reagents / Catalyst | Solvent | Temp (°C) | Typical Yield | Key Advantage |

| SNAr | K₂CO₃ or Cs₂CO₃ | DMF / DMSO | 80–120 | 75–95% | Highly scalable; ideal for electron-deficient pyridines. |

| Aryne Insertion | CsF (3.0 equiv) | Acetonitrile | 20–25 | 60–85% | Extremely mild conditions; tolerates sensitive functional groups. |

| Diaryliodonium | Quinoline (Base) | Chlorobenzene | 80–100 | 70–90% | Metal-free; highly selective O-arylation of stable 2-pyridones. |

| Ullmann C-O | CuI, Ligands | Dioxane / Toluene | 90–110 | 50–80% | Effective for unactivated, electron-rich 2-halopyridines. |

Verified Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric ratios and environmental controls are optimized to ensure reproducibility and high fidelity in yield.

Protocol A: SNAr Synthesis of 3-Nitro-2-(3-(trifluoromethyl)phenoxy)pyridine

This procedure leverages the electron-withdrawing nitro group to activate the C2 position, ensuring rapid and complete conversion without the need for transition metal catalysts[1].

Reagents:

-

2-Chloro-3-nitropyridine (1.0 mmol, 1.0 equiv)

-

3-(Trifluoromethyl)phenol (1.05 mmol, 1.05 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Workflow:

-

Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine and 3-(trifluoromethyl)phenol.

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ to the flask. Causality note: The slight excess of phenol and double equivalent of base ensures complete deprotonation to the highly nucleophilic phenoxide while neutralizing the generated HCl.

-

Solvent & Reaction: Suspend the mixture in anhydrous DMF. Flush the headspace with inert nitrogen gas, seal, and heat the mixture to 80 °C using a pre-equilibrated oil bath.

-

Monitoring: Stir vigorously for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the lower Rf starting material indicates completion.

-

Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Purification: Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure 2-phenoxypyridine derivative.

Protocol B: Regioselective O-Arylation via Diaryliodonium Salts

This metal-free protocol utilizes specific solvent-base pairing to override the natural ambident nucleophilicity of 2-pyridones, forcing exclusive O-arylation[4].

Fig 2. Solvent-base controlled chemoselectivity in the arylation of 2-pyridones.

Reagents:

-

Substituted 2-Pyridone (0.5 mmol, 1.0 equiv)

-

Diphenyliodonium Triflate (0.6 mmol, 1.2 equiv)

-

Quinoline (0.6 mmol, 1.2 equiv)

-

Anhydrous Chlorobenzene (3.0 mL)

Step-by-Step Workflow:

-

Assembly: In a 10 mL Schlenk tube, combine the 2-pyridone and diphenyliodonium triflate.

-

Atmosphere Exchange: Evacuate and backfill the tube with argon three times to ensure a moisture-free environment, preventing competitive hydrolysis of the iodonium salt.

-

Reagent Addition: Inject anhydrous chlorobenzene followed by quinoline via syringe. Causality note: Quinoline acts as a precise proton sink that does not interfere with the electrophilic iodine center, while chlorobenzene provides the exact dielectric constant needed to stabilize the O-attack transition state.

-

Heating: Stir the mixture at 100 °C for 12 hours.

-

Isolation: Cool to room temperature, dilute with dichloromethane (10 mL), and wash with 1M HCl to remove the quinoline base. Dry the organic phase, concentrate, and purify via silica gel chromatography to isolate the O-arylated product.

Conclusion & Future Directions

The synthesis of 2-phenoxypyridine derivatives has evolved from harsh, high-temperature SNAr reactions to highly sophisticated, metal-free, and chemoselective protocols utilizing aryne and hypervalent iodine chemistry. For drug development professionals, mastering these divergent pathways allows for the late-stage functionalization of complex APIs and the rapid generation of screening libraries. Future methodologies are likely to focus on visible-light photoredox catalysis to achieve these cross-couplings under even milder, greener conditions.

References

-

Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry RSC Advances URL:[Link]

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides PMC - National Institutes of Health URL:[Link]

-

N- and O-arylation of pyridin-2-ones with diaryliodonium salts Semantic Scholar / RSC URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09994E [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Bromo-5-methyl-2-phenoxy-pyridine: A Versatile Scaffold for Advanced Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Heterocycles

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. An ideal building block offers not just a foundation for molecular complexity, but also a predictable and versatile set of reactive handles. 3-Bromo-5-methyl-2-phenoxy-pyridine has emerged as such a scaffold, a testament to the power of rational design in chemical synthesis. Its trifunctional nature—a readily displaceable bromine for cross-coupling, a modulating phenoxy group, and a methyl-substituted pyridine core—provides a robust platform for the generation of diverse and novel chemical entities. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable building block, grounded in established chemical principles and field-proven methodologies.

Core Attributes of the 3-Bromo-5-methyl-2-phenoxy-pyridine Scaffold

The utility of 3-Bromo-5-methyl-2-phenoxy-pyridine as a building block is derived from the synergistic interplay of its constituent parts. Understanding the role of each component is key to leveraging its full synthetic potential.

-

The Bromine Atom (3-position): This is the primary locus of reactivity, serving as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. Its position on the pyridine ring allows for the strategic introduction of aryl, heteroaryl, alkyl, and amino substituents, making it a cornerstone for library synthesis and lead optimization.

-

The Phenoxy Group (2-position): This group significantly influences the electronic properties of the pyridine ring. It can also serve as a key pharmacophoric element, participating in hydrogen bonding or other non-covalent interactions with biological targets. Furthermore, the phenoxy ring itself can be substituted, offering another vector for molecular diversification.

-

The Methyl Group (5-position): The methyl group provides steric and electronic modulation of the pyridine core. It can influence the conformation of molecules derived from this scaffold and provides a point of differentiation in structure-activity relationship (SAR) studies.

-

The Pyridine Core: The nitrogen-containing heterocycle is a well-established bioisostere for a phenyl ring and is a common motif in a vast number of FDA-approved drugs.[1] The nitrogen atom can act as a hydrogen bond acceptor and can be crucial for the solubility and pharmacokinetic properties of the final compound.[2]

Synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine

The efficient and scalable synthesis of the title compound is a critical first step for its application. The most common and logical approach is a nucleophilic aromatic substitution (SNAr) reaction.

Diagram: Synthetic Pathway to 3-Bromo-5-methyl-2-phenoxy-pyridine

Caption: Proposed synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine via SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of phenoxypyridines.

Materials:

-

2,3-Dibromo-5-methylpyridine

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,3-dibromo-5-methylpyridine (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Bromo-5-methyl-2-phenoxy-pyridine.

Causality and Trustworthiness of the Protocol:

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, generating the phenoxide nucleophile required for the SNAr reaction.

-

Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction.

-

Reaction Monitoring: Regular monitoring by TLC or LC-MS provides a self-validating system, ensuring the reaction is driven to completion and allowing for timely work-up to prevent the formation of byproducts.

Key Synthetic Transformations: Unleashing the Potential of the Bromine Handle

The bromine atom at the 3-position is the gateway to a vast chemical space, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. It allows for the coupling of 3-Bromo-5-methyl-2-phenoxy-pyridine with a diverse range of aryl and heteroaryl boronic acids and esters.

Diagram: Suzuki-Miyaura Coupling Workflow

Sources

Phenoxypyridine Derivatives in Medicinal Chemistry: Scaffold Design, Mechanistic Pathways, and Therapeutic Applications

Executive Summary

The phenoxypyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a pyridine ring linked via an ether bridge to a phenyl group, this structural motif offers a unique combination of electronic tunability, hydrogen-bonding capacity, and conformational flexibility. This technical guide provides an in-depth analysis of phenoxypyridine derivatives, exploring their target engagement in oncology and cardiovascular diseases, structure-activity relationships (SAR), and the fundamental synthetic methodologies used in their development.

Structural Rationale and Pharmacophore Properties

The intrinsic value of the phenoxypyridine core lies in its dihedral flexibility. The oxygen atom of the ether linkage acts as a hinge, allowing the two aromatic rings to adopt a non-planar, "V-shaped" or twisted conformation. This three-dimensional geometry is highly complementary to the deep, hydrophobic pockets of various receptor tyrosine kinases (RTKs). Furthermore, the nitrogen atom within the pyridine ring serves as a critical hydrogen-bond acceptor, which not only improves the aqueous solubility of the lipophilic scaffold but also facilitates specific interactions with the hinge region of kinase ATP-binding sites.

Therapeutic Applications & Target Engagement

Oncology: Tyrosine Kinase Inhibition

Dysregulation of the Hepatocyte Growth Factor (HGF) and its receptor, c-Met, is a primary driver of tumor cell proliferation, angiogenesis, and metastasis[1]. 4-phenoxypyridine derivatives have been extensively validated as potent c-Met kinase inhibitors[1]. Recent medicinal chemistry efforts have demonstrated that functionalizing the 4-phenoxypyridine core with semicarbazone moieties yields compounds with high in vitro cytotoxicity against MKN45 and A549 cancer cell lines[1]. SAR studies reveal that incorporating electron-withdrawing groups (EWGs), such as fluorine, on the terminal phenyl ring significantly enhances antitumor efficacy by increasing the electrophilicity of the core, thereby strengthening target binding.

Additionally, 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide groups have shown extraordinary potency, with some derivatives exhibiting c-Met inhibitory IC50 values as low as 0.012 μM[2]. Dual inhibitors targeting both Flt-3 and c-Met have also been developed using 2-substituted-4-phenoxypyridine scaffolds, achieving low nanomolar efficacy.

Cardiovascular and Hematological Applications

Beyond oncology, the phenoxypyridine scaffold is highly effective in cardiovascular drug design. 2-(phenoxypyridine)-3-phenylureas have been identified as potent, small-molecule P2Y1 receptor antagonists[3]. These compounds inhibit ADP-mediated platelet aggregation, offering a safer antithrombotic profile with reduced bleeding liabilities compared to traditional P2Y12 inhibitors[3]. Furthermore, early research established phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger (NCX), presenting an attractive therapeutic avenue for treating heart failure and myocardial ischemia-reperfusion injury[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark the efficacy of various phenoxypyridine modifications, the following table summarizes key quantitative data from recent drug discovery campaigns.

| Compound Class | Primary Target | Lead Modification / Moiety | IC50 / Efficacy | Cell Line / Model |

| 4-Phenoxypyridine Semicarbazones | c-Met Kinase | Compound 24 (Semicarbazone) | 0.093 μM | MKN45 / A549 |

| 4-Phenoxypyridine Imidazoles | c-Met Kinase | Compound 58 (Imidazole-4-carboxamide) | 0.012 μM | In vitro kinase assay |

| 2-Substituted-4-Phenoxypyridines | Flt-3 / c-Met | Analogue 39 (R2 = 4-F) | 2.18 nM / 2.61 nM | A549, HT-29 |

| 2-(Phenoxypyridine)-3-phenylureas | P2Y1 Receptor | Compound 16 (tert-butylphenoxy) | 68% thrombus reduction | Rat arterial thrombosis |

Mechanistic Pathway of c-Met Inhibition

The primary mechanism of action for 4-phenoxypyridine-based anticancer agents involves competitive binding at the ATP-binding site of the c-Met receptor tyrosine kinase. By occupying this pocket, the derivatives prevent the auto-phosphorylation of the receptor, thereby halting the downstream PI3K/AKT and Ras/Raf/MAPK signaling cascades that drive tumor proliferation.

Figure 1: Mechanism of c-Met kinase inhibition by 4-phenoxypyridine derivatives.

Experimental Protocol: Synthesis of the 4-Phenoxypyridine Core

The construction of the phenoxypyridine scaffold is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This self-validating protocol details the synthesis of the core intermediate, ensuring high yield and purity for subsequent derivatization.

Objective : To synthesize a 4-phenoxypyridine core via the displacement of a halide on an electron-deficient pyridine ring by a phenoxide nucleophile.

Reagents :

-

4-chloropyridine hydrochloride (Electrophile)

-

Substituted phenol (e.g., 4-fluorophenol) (Nucleophile precursor)

-

Potassium carbonate (K₂CO₃) (Base)

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology & Causality :

-

Nucleophile Activation : In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the substituted phenol in anhydrous DMF (0.2 M concentration). Add 3.0 equivalents of K₂CO₃ and stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the phenol, generating a highly reactive phenoxide anion. DMF, a polar aprotic solvent, is critical here; it leaves the phenoxide "naked" and highly nucleophilic by selectively solvating the potassium cations without hydrogen-bonding to the anion.

-

-

Electrophile Introduction : Add 1.2 equivalents of 4-chloropyridine hydrochloride to the suspension.

-